

Structure-Activity Relationship of 5-Benzothiazolecarbonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **5-Benzothiazolecarbonitrile**

Cat. No.: **B096095**

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The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **5-benzothiazolecarbonitrile** derivatives, focusing on their anticancer and antimicrobial activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity of 5-Benzothiazolecarbonitrile Derivatives

Several studies have investigated the potential of **5-benzothiazolecarbonitrile** derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. The data presented below summarizes the growth inhibitory effects of selected derivatives.

Table 1: In Vitro Anticancer Activity of **5-Benzothiazolecarbonitrile** Derivatives

Compound ID	Substitution Pattern	Cancer Cell Line	Activity (GI50, μ M)	Reference
4	2-(4-(dimethylamino)phenyl)-5-cyanobenzothiazole	Leukemia (CCRF-CEM)	1.25	[1]
	Leukemia (K-562)	1.43	[1]	
	Non-Small Cell Lung Cancer (NCI-H460)	1.08	[1]	
	Colon Cancer (HCT-116)	0.683	[1]	
	CNS Cancer (SNB-75)	1.34	[1]	
	Melanoma (UACC-62)	1.15	[1]	
	Ovarian Cancer (OVCAR-3)	1.21	[1]	
	Renal Cancer (786-0)	1.39	[1]	
	Prostate Cancer (PC-3)	1.29	[1]	
	Breast Cancer (MCF7)	4.66	[1]	
17	2-(4-chlorophenyl)-5-cyanobenzothiazole	Leukemia (CCRF-CEM)	>100	[1]

Non-Small Cell

Lung Cancer (NCI-H460)	29.3	[1]
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Colon Cancer
(HCT-116)

4	2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazole	WiDr (Colon Cancer)	0.8	[2]
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HeLa (Cervical Cancer)

7	2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazole	WiDr (Colon Cancer)	0.5	[2]
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HeLa (Cervical Cancer)

Structure-Activity Relationship Insights:

From the available data, certain structural features appear to influence the anticancer potency of **5-benzothiazolecarbonitrile** derivatives:

- Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity.
 - Aromatic and heteroaromatic substitutions, such as a dimethylaminophenyl group (compound 4) or a substituted furanyl ring (compounds 4 and 7), have been shown to confer potent cytotoxic activity.[\[1\]](#)[\[2\]](#)
 - In contrast, a simple chlorophenyl substituent (compound 17) resulted in a significant loss of activity, suggesting that more complex and potentially electron-donating groups at the 2-

position are favorable.[1]

- The 5-cyano group: The presence of the electron-withdrawing cyano group at the 5-position is a common feature of these active compounds, likely influencing the overall electronic properties and binding interactions of the molecule with its biological target.

Antimicrobial Activity of 5-Benzothiazolecarbonitrile Derivatives

The antimicrobial potential of **5-benzothiazolecarbonitrile** derivatives has also been investigated. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of **5-Benzothiazolecarbonitrile** Derivatives

Compound ID	Substitution Pattern	Microorganism	Activity (MIC, $\mu\text{g/mL}$)	Reference
4	2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazole	Staphylococcus aureus	25	[2]
Bacillus subtilis	50	[2]		
Escherichia coli	50	[2]		
Pseudomonas aeruginosa	100	[2]		
Candida albicans	50	[2]		
7	2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazole	Staphylococcus aureus	12.5	[2]
Bacillus subtilis	25	[2]		
Escherichia coli	25	[2]		
Pseudomonas aeruginosa	50	[2]		
Candida albicans	25	[2]		

Structure-Activity Relationship Insights:

The antimicrobial SAR for this class of compounds suggests that:

- Substitution at the 2-position: Similar to the anticancer activity, the substituent at the 2-position plays a crucial role. The derivative with a 4-chlorophenyl-substituted furan ring (compound 7) generally exhibited better antimicrobial activity compared to the one with a 4-nitrophenyl-substituted furan (compound 4).^[2] This indicates that the electronic and steric

properties of the substituent on the furan ring can fine-tune the antimicrobial spectrum and potency.

Experimental Protocols

In Vitro Anticancer Assay (NCI-60 Cell Line Screen)

The anticancer activity of compounds 4 and 17 was determined by the National Cancer Institute (NCI) Developmental Therapeutics Program.[\[1\]](#)

- Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.
- Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Assay Procedure:
 - Cells were seeded in 96-well microtiter plates and incubated for 24 hours.
 - The test compounds were added at a single concentration of 10 μ M.
 - For compounds showing significant growth inhibition, a five-dose response curve was determined.
 - Plates were incubated for an additional 48 hours.
 - The assay was terminated by the addition of cold trichloroacetic acid.
 - Cells were fixed and then stained with sulforhodamine B (SRB).
 - The absorbance was read on an automated plate reader.
- Data Analysis: The GI50 value, which is the concentration of the compound causing 50% inhibition of cell growth, was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

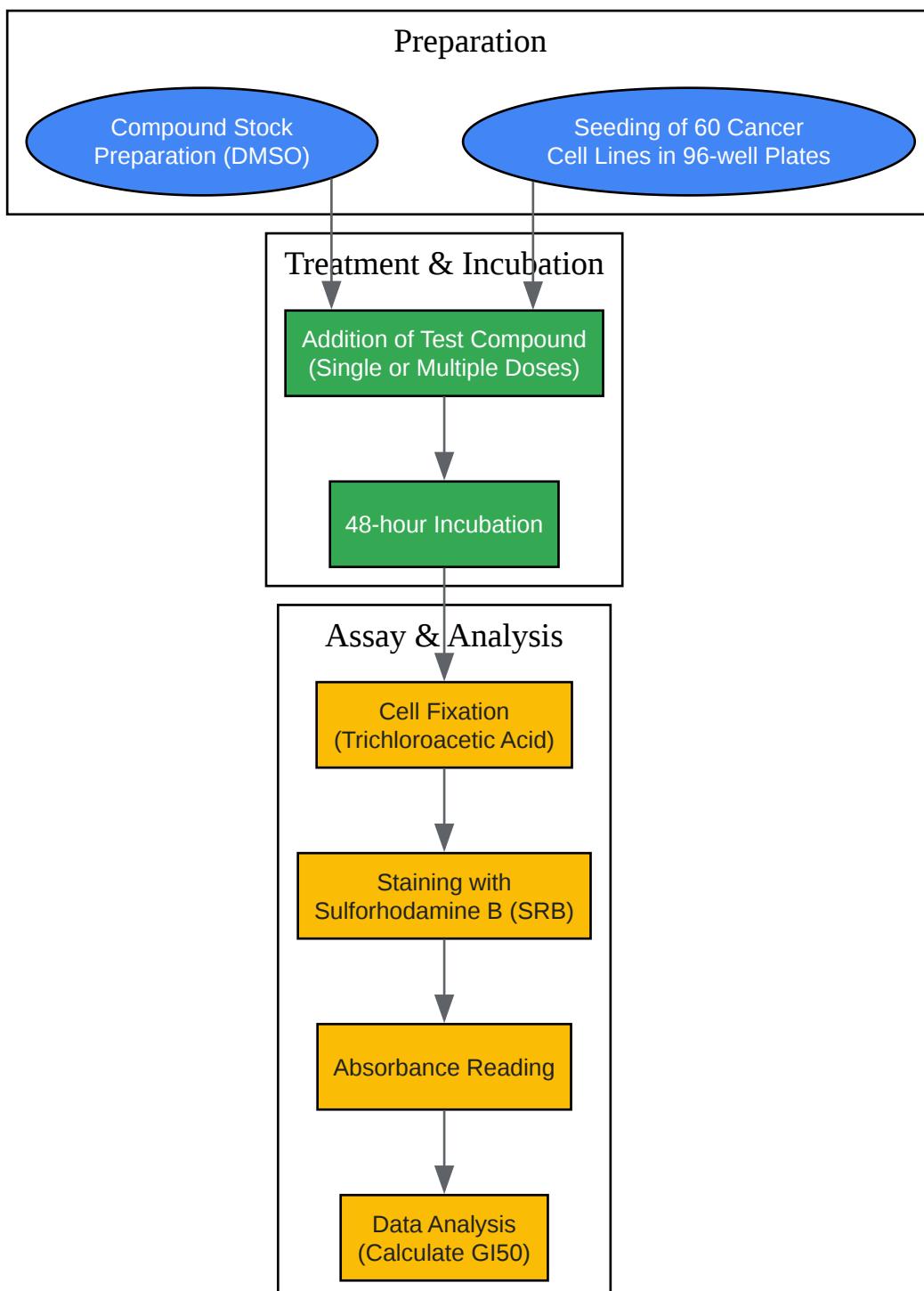
The antimicrobial activity of compounds 4 and 7 was evaluated using the agar dilution method.

[2]

- Microbial Strains: The test organisms included Gram-positive bacteria (*Staphylococcus aureus*, *Bacillus subtilis*), Gram-negative bacteria (*Escherichia coli*, *Pseudomonas aeruginosa*), and a fungus (*Candida albicans*).
- Compound Preparation: Stock solutions of the compounds were prepared in DMSO.
- Assay Procedure:
 - Serial twofold dilutions of the compounds were prepared in Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
 - The agar was poured into Petri dishes.
 - A standardized inoculum of each microorganism was applied to the surface of the agar plates.
 - The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.
- Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

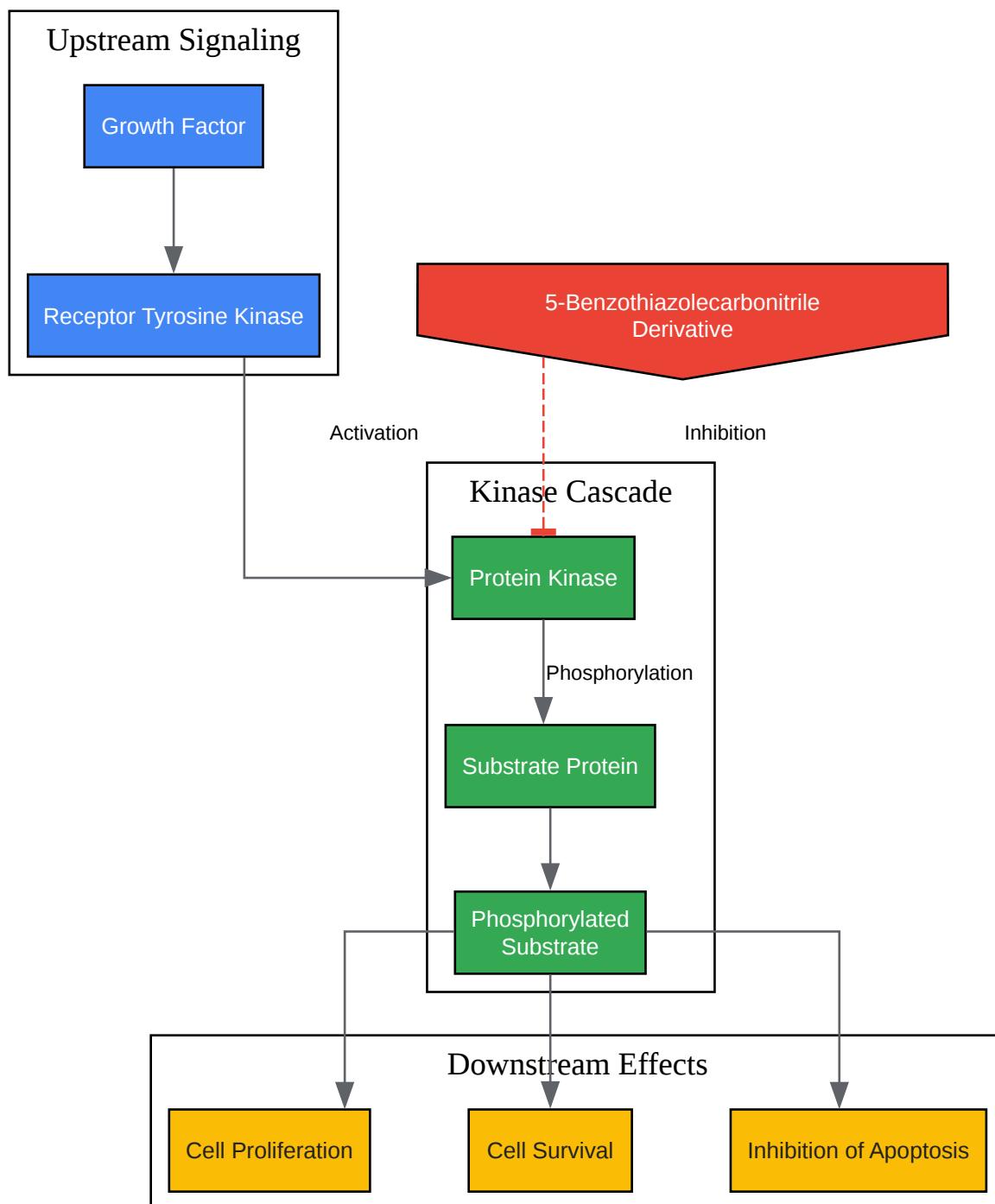
Experimental Workflow for Anticancer Screening

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Caption: Workflow for the NCI-60 anticancer screening protocol.

Potential Signaling Pathway: Kinase Inhibition

Many anticancer agents exert their effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. While the exact targets for the presented **5-benzothiazolecarbonitrile** derivatives are not fully elucidated in the provided references, a plausible mechanism of action for their anticancer activity is the inhibition of one or more protein kinases.



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Caption: Generalized pathway of kinase inhibition by small molecules.

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